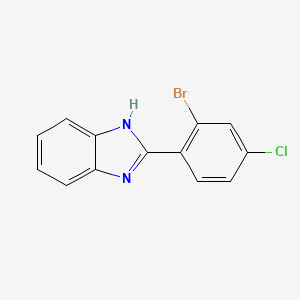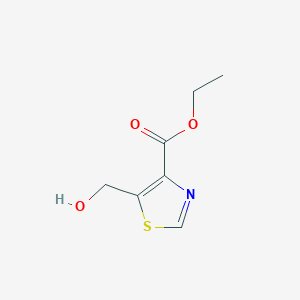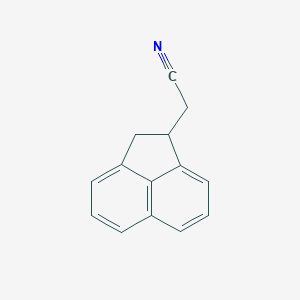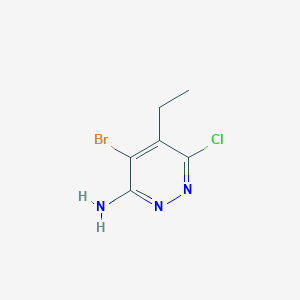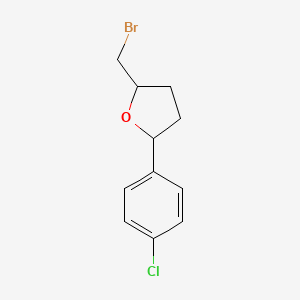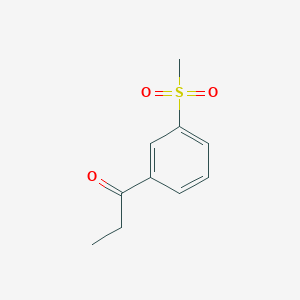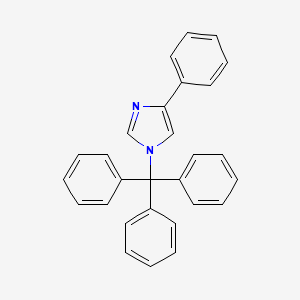
4-phenyl-1-(triphenylmethyl)-1H-imidazole
概要
説明
4-phenyl-1-(triphenylmethyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 4 and a triphenylmethyl group at position 1. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
準備方法
The synthesis of 4-phenyl-1-(triphenylmethyl)-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4-phenyl-1H-imidazole with triphenylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole attacks the electrophilic carbon of the triphenylmethyl chloride, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
4-phenyl-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydroimidazoles .
科学的研究の応用
4-phenyl-1-(triphenylmethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential.
Industry: The compound is used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 4-phenyl-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential enzymes .
類似化合物との比較
4-phenyl-1-(triphenylmethyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
4-Bromo-1-triphenylmethyl-1H-imidazole: This compound has a bromine atom at position 4 instead of a phenyl group.
1-Triphenylmethylimidazole:
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: A more complex derivative used in advanced materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C28H22N2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
4-phenyl-1-tritylimidazole |
InChI |
InChI=1S/C28H22N2/c1-5-13-23(14-6-1)27-21-30(22-29-27)28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChIキー |
QKXNUPIXWIZCKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
